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For researchers, scientists, and drug development professionals, this document provides

detailed application notes and experimental protocols for the genetic manipulation of the

multidrug-resistant pathogen Acinetobacter baumannii AB5075. This guide covers key

techniques including electroporation, scar-free genome editing via homologous recombination,

and transposon mutagenesis, presenting quantitative data in structured tables and visualizing

workflows with diagrams.

Electroporation-Mediated Transformation
Electroporation is a fundamental technique for introducing foreign DNA into A. baumannii

AB5075. Optimization of parameters such as growth phase, voltage, and resistance is crucial

for achieving high transformation efficiency.

Application Notes:
Growth Phase: The highest transformation efficiencies are typically achieved when cells are

harvested at the stationary phase of growth (OD600 ≈ 6.0).[1][2]

DNA Concentration: Using approximately 25 ng of plasmid DNA has been shown to yield

optimal results.[1][2]

Electrical Parameters: Key parameters include voltage and resistance. A voltage of 1.7

kV/cm and a resistance of 100 Ohms have been reported to be highly effective.[1][2]
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Strain Variability: Transformation efficiency can vary between different A. baumannii strains.

The provided protocol is optimized for AB5075 but may require adjustments for other

isolates.[1]

Quantitative Data for Electroporation:

Parameter
Optimal
Value/Range

Transformation
Efficiency
(Transformants/µg
DNA)

Reference

Growth Phase

(OD600)
6.0 4.3 x 10⁸ [1][2]

Plasmid DNA 25 ng 4.3 x 10⁸ [1][2]

Voltage 1.7 kV/cm 4.3 x 10⁸ [1][2]

Resistance 100 Ω 4.3 x 10⁸ [1][2]

Experimental Protocol: Electroporation of A. baumannii
AB5075
This protocol is adapted from established methods for high-efficiency transformation of A.

baumannii.[1][2]

Materials:

A. baumannii AB5075 culture

Luria-Bertani (LB) broth and agar

Sterile 10% glycerol

Plasmid DNA (25 ng/µL)

SOC medium

Electroporation cuvettes (1 mm gap)
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Electroporator

Procedure:

Inoculate a single colony of A. baumannii AB5075 into 5 mL of LB broth and grow overnight

at 37°C with shaking.

Inoculate 50 mL of fresh LB broth with the overnight culture to an initial OD600 of ~0.05.

Incubate at 37°C with vigorous shaking until the culture reaches an OD600 of 6.0.

Chill the culture on ice for 15-30 minutes.

Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

Discard the supernatant and wash the cell pellet twice with 50 mL of ice-cold sterile 10%

glycerol.

Resuspend the final cell pellet in 1 mL of ice-cold sterile 10% glycerol.

Mix 50 µL of the electrocompetent cells with 1 µL of plasmid DNA (25 ng).

Transfer the mixture to a pre-chilled 1 mm gap electroporation cuvette.

Electroporate using the following parameters: 1.7 kV, 100 Ω, and 25 µF.

Immediately add 950 µL of SOC medium to the cuvette and transfer the cell suspension to a

microfuge tube.

Incubate at 37°C for 1 hour with shaking to allow for recovery and expression of antibiotic

resistance.

Plate appropriate dilutions on selective LB agar plates containing the required antibiotic.

Incubate at 37°C until colonies appear.
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Electroporation Workflow for A. baumannii AB5075.
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Scar-Free Genome Editing via Homologous
Recombination
This advanced technique allows for the precise deletion, insertion, or modification of genomic

DNA without leaving behind a selection marker. The method often employs a two-step process

involving a suicide vector and a counter-selection system, such as the sacB gene which

confers sucrose sensitivity. A highly efficient SceI-based mutagenesis method has been

adapted for use in AB5075.[3][4][5][6]

Application Notes:
Vector System: A two-plasmid system is typically used. The first plasmid (e.g., a pEMG

derivative) delivers the editing template and integrates into the chromosome via homologous

recombination. The second plasmid (e.g., a pSW-I derivative) expresses the I-SceI

endonuclease to induce a double-strand break, which is then repaired by a second

homologous recombination event, leading to the desired edit or reversion to wild-type.[3][6]

Selection and Counter-selection: The initial integration is selected for using an antibiotic

resistance marker (e.g., tellurite). The resolution of the integrated plasmid is achieved by

inducing the expression of the I-SceI endonuclease and screening for the loss of the suicide

vector, often facilitated by a counter-selection marker like sacB.[3][6][7]

Efficiency: This method can achieve a double recombination frequency close to 100%, with

the construction of a mutant possible within 10 working days.[3][4][5][8]

Delivery Method: Due to the resistance of AB5075 to many common selectable markers,

plasmid delivery is often achieved through triparental mating.[3][6]

Quantitative Data for Scar-Free Genome Editing:
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Parameter Value/Frequency Reference

First Recombination

(Integration) Frequency
~10⁻⁸ [3][6]

Second Recombination

(Resolution) Frequency (pSW-

Apr)

98.0% ± 1.7% [6]

Second Recombination

(Resolution) Frequency (pSW-

Tc)

72.3% ± 3.2% [6]

Antibiotic Concentrations for Selection:

Antibiotic
Concentration for
E. coli

Concentration for
A. baumannii
AB5075

Reference

Apramycin 60 mg/L 200 mg/L [3][6]

Kanamycin 25 mg/L - [3][6]

Ampicillin 100 mg/L - [3][6]

Tetracycline 5 mg/L - [3][6]

Tellurite 6 mg/L 30 mg/L [3][6]

Experimental Protocol: Scar-Free Gene Deletion
This protocol is based on the SceI-mediated genome editing strategy adapted for A. baumannii

AB5075.[3][6]

Part 1: Construction of the Suicide Vector and First Recombination

Amplify ~1 kb regions flanking the gene of interest (upstream and downstream homologous

regions) from AB5075 genomic DNA.

Join the upstream and downstream fragments by overlap extension PCR.
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Clone the joined fragment into a suitable suicide vector (e.g., pEMGT containing a tellurite

resistance marker and I-SceI recognition sites).

Introduce the resulting plasmid into a suitable E. coli donor strain.

Perform a triparental mating between the E. coli donor strain, an E. coli helper strain (e.g.,

carrying pRK2013), and the recipient A. baumannii AB5075.

Select for transconjugants that have integrated the plasmid into the chromosome by plating

on LB agar containing tellurite (30 mg/L).

Confirm the integration by colony PCR.

Part 2: Second Recombination and Mutant Screening

Introduce a second plasmid (e.g., pSW-Apr) carrying the I-SceI endonuclease gene into the

confirmed transconjugants from Part 1 via triparental mating.

Select for transconjugants on LB agar containing apramycin (200 mg/L) to ensure the

presence of the I-SceI expressing plasmid.

Induce the expression of I-SceI (if required by the vector system) to generate a double-

strand break at the integrated plasmid site.

Screen colonies for the loss of the integrated suicide vector by testing for sensitivity to

tellurite. A high percentage of colonies should now be tellurite-sensitive, indicating the

second recombination event has occurred.

Perform colony PCR on the tellurite-sensitive colonies to distinguish between wild-type

revertants and the desired deletion mutants.

Cure the I-SceI expressing plasmid (e.g., by passaging in non-selective medium) if

necessary.
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Scar-Free Genome Editing Workflow.
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Transposon Mutagenesis
Transposon mutagenesis is a powerful tool for generating random mutations throughout the

bacterial genome, enabling large-scale screens to identify genes involved in specific

phenotypes. The Tn5 transposon system is commonly used for A. baumannii AB5075.[7][9][10]

Application Notes:
Transposon System: The EZ-Tn5™ system is frequently used, which involves the

electroporation of a pre-formed transposome complex (transposon DNA and transposase).[7]

[10]

Selection: The transposon carries an antibiotic resistance marker (e.g., hygromycin or

kanamycin) to select for mutants where the transposon has successfully integrated into the

genome.[7][10]

Saturation: To achieve a high-density mutant library where most non-essential genes are

disrupted, a large number of transformants need to be generated and screened.

Tn-Seq: Transposon insertion sequencing (Tn-seq) can be used to identify the location of

every transposon insertion in a pooled library, allowing for genome-wide fitness profiling

under different conditions.[9]

Quantitative Data for Transposon Mutagenesis:
Parameter Value Reference

Hygromycin Concentration for

Selection
250 µg/ml [10]

Kanamycin Concentration for

Selection
Varies by study [7]

Experimental Protocol: Tn5 Transposon Mutagenesis
This protocol is a general guide for generating a Tn5 transposon mutant library in A. baumannii

AB5075.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7783400/
https://pubmed.ncbi.nlm.nih.gov/30798550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4045072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7783400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4045072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7783400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4045072/
https://pubmed.ncbi.nlm.nih.gov/30798550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4045072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7783400/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electrocompetent A. baumannii AB5075 cells (prepared as in the electroporation protocol)

EZ-Tn5™ Transposome kit (containing the transposon and transposase)

Electroporation cuvettes (1 mm gap)

Electroporator

SOC medium

LB agar plates with the appropriate antibiotic (e.g., hygromycin 250 µg/ml)

Procedure:

Prepare electrocompetent A. baumannii AB5075 cells as described in the electroporation

protocol.

On ice, gently mix 1 µL of the EZ-Tn5™ Transposome with 50 µL of electrocompetent cells.

Transfer the mixture to a pre-chilled 1 mm gap electroporation cuvette.

Electroporate using the optimized parameters for AB5075 (e.g., 1.7 kV, 100 Ω, 25 µF).

Immediately add 950 µL of SOC medium and transfer the cells to a microfuge tube.

Incubate at 37°C for 2 hours with shaking to allow for transposon integration and expression

of the resistance marker.

Plate the cell suspension on LB agar plates containing the selective antibiotic.

Incubate at 37°C until colonies appear. Each colony represents a unique transposon

insertion mutant.

Individual mutants can be picked and arrayed, or cells can be scraped from the plates to

create a pooled mutant library for subsequent screening or Tn-seq analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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